molecular formula C10H15NO2 B1286139 2-Amino-1-(2-ethoxyphenyl)ethanol

2-Amino-1-(2-ethoxyphenyl)ethanol

Cat. No.: B1286139
M. Wt: 181.23 g/mol
InChI Key: NFSYVZYMBCQDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-ethoxyphenyl)ethanol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(2-ethoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2-ethoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-1-(2-ethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-6,9,12H,2,7,11H2,1H3

InChI Key

NFSYVZYMBCQDHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(CN)O

Origin of Product

United States
Foundational & Exploratory

Chemical structure and molecular weight of 2-Amino-1-(2-ethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of 2-Amino-1-(2-ethoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive examination of 2-Amino-1-(2-ethoxyphenyl)ethanol, a substituted amino alcohol of interest in synthetic and medicinal chemistry. We will delineate its precise chemical structure, molecular weight, and key physicochemical properties. Furthermore, this document outlines a representative synthetic workflow and details the essential analytical techniques required for its characterization and quality control. The insights provided are intended to equip researchers and drug development professionals with the foundational knowledge necessary for utilizing this compound in advanced research and development applications.

Core Chemical Identity and Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is a prerequisite for any laboratory or developmental application. These parameters govern its reactivity, solubility, and pharmacokinetic behavior.

Molecular Structure and Composition

2-Amino-1-(2-ethoxyphenyl)ethanol is an organic molecule built upon an ethanol backbone. It is characterized by three key functional groups: a primary amine (-NH₂), a hydroxyl group (-OH), and a 2-ethoxyphenyl substituent. The specific ortho-positioning of the ethoxy group on the phenyl ring is a critical structural feature that influences steric hindrance and electronic properties compared to its meta- and para-isomers.

The molecular formula for this compound is C₁₀H₁₅NO₂ [1]. Based on this composition, the calculated molecular weight is 181.23 g/mol [1].

Structural Visualization:

Caption: Chemical structure of 2-Amino-1-(2-ethoxyphenyl)ethanol.

Tabulated Physicochemical Data

The following table summarizes the essential quantitative properties of the molecule, which are critical for designing experimental protocols, from dissolution to purification and analysis.

PropertyValueSource(s)
CAS Number 926270-00-0[1]
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]

Note: Experimental data for properties such as melting point, boiling point, and density are not widely published in readily accessible databases. These values should be determined empirically upon synthesis.

Synthesis and Structural Verification

The synthesis of chiral amino alcohols is a well-established field in organic chemistry. A logical and verifiable workflow is paramount to ensure the production of a high-purity final product.

Conceptual Synthesis Workflow

A common and effective strategy for synthesizing this class of compounds is through the reductive amination of a corresponding α-hydroxy ketone or the reduction of an α-amino ketone. The causality behind this choice lies in the high efficiency and selectivity of modern reducing agents.

SynthesisWorkflow Start Precursor (e.g., 2'-ethoxy-α-bromoacetophenone) Step1 Nucleophilic Substitution (with Amine Source) Start->Step1 Forms α-amino ketone Step2 Carbonyl Reduction (e.g., NaBH₄) Step1->Step2 Reduces ketone to alcohol Step3 Aqueous Workup & Extraction Step2->Step3 Isolates crude product Step4 Purification (e.g., Recrystallization or Chromatography) Step3->Step4 Removes impurities Product Final Product: 2-Amino-1-(2-ethoxyphenyl)ethanol Step4->Product

Caption: Generalized workflow for the synthesis of 2-Amino-1-(2-ethoxyphenyl)ethanol.

Protocol: Reduction of an α-Amino Ketone (Illustrative)

This protocol describes a self-validating experimental procedure. Each stage is designed to be monitored, ensuring reaction completion and purity.

Objective: To reduce 2-amino-1-(2-ethoxyphenyl)ethan-1-one to 2-amino-1-(2-ethoxyphenyl)ethanol.

Materials:

  • 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel), mobile phase (e.g., 9:1 Dichloromethane:Methanol)

Procedure:

  • Reaction Setup: Dissolve the α-amino ketone precursor in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath. The low temperature is critical to moderate the exothermic reaction and prevent side reactions.

  • Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. The choice of NaBH₄ is based on its mild nature and high selectivity for ketones in the presence of other functional groups.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A complete reaction is indicated by the disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • pH Adjustment & Extraction: Re-dissolve the residue in water and adjust the pH to >10 with 1 M NaOH to ensure the amine is in its free base form. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain the pure 2-Amino-1-(2-ethoxyphenyl)ethanol.

Required Analytical Characterization

To confirm the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory.

TechniquePurpose & Expected Outcome
¹H NMR Structural Elucidation: Confirms the proton environment. Expect characteristic signals for the ethoxy (triplet and quartet), aromatic, methine (CH-OH), methylene (CH₂-NH₂), and exchangeable (OH, NH₂) protons.
¹³C NMR Carbon Skeleton Confirmation: Identifies all unique carbon atoms. Expect distinct signals for the two ethoxy carbons, six aromatic carbons, and the two carbons of the ethanol backbone.
Mass Spec. Molecular Weight Verification: Determines the mass-to-charge ratio. Expect a molecular ion peak (or [M+H]⁺) corresponding to 181.23.
FT-IR Functional Group Identification: Confirms the presence of key bonds. Expect characteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (medium, ~3300-3400 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), and C-O (~1050-1250 cm⁻¹).
HPLC Purity Assessment: Quantifies the purity of the final compound. A single, sharp peak in the chromatogram indicates high purity.

Research Context and Significance

The 2-amino-1-phenylethanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous adrenergic receptor agonists and other pharmacologically active agents. The introduction of an ethoxy group at the ortho-position of the phenyl ring, as in 2-Amino-1-(2-ethoxyphenyl)ethanol, significantly modulates the molecule's lipophilicity and metabolic profile. This makes it a valuable tool for:

  • Structure-Activity Relationship (SAR) Studies: Researchers can use this compound as a building block or reference standard to probe how substitutions on the phenyl ring impact biological activity.

  • Fragment-Based Drug Discovery: It can serve as a starting fragment for the development of more complex and potent drug candidates.

  • Asymmetric Synthesis: The chiral center makes it a useful intermediate for the stereoselective synthesis of more complex molecules.

References

Sources

Technical Guide: Solubility Profiling and Solvent Interaction Mechanisms of 2-Amino-1-(2-ethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(2-ethoxyphenyl)ethanol (CAS 926270-00-0) represents a classic "Janus" molecule in pharmaceutical synthesis—possessing distinct hydrophilic (amino-alcohol tail) and lipophilic (ethoxy-phenyl head) domains. Its solubility profile is not static; it is a dynamic function of pH, solvent polarity, and temperature.

This guide provides a technical analysis of its solubility behavior. Unlike simple organic solutes, this compound’s utility in drug development hinges on manipulating its ionization state. We observe that while the free base exhibits significant solubility in polar aprotic and chlorinated solvents, its hydrochloride salt form dominates aqueous solubility. Understanding this "solubility switch" is critical for designing efficient extraction, purification, and crystallization protocols.

Physicochemical Characterization

To predict solubility, we must first quantify the molecular forces at play. This compound is a phenylethanolamine derivative with an ortho-ethoxy substituent.

Molecular Architecture & Solvation Potential
FeatureChemical MoietySolvation Mechanism
H-Bond Donor/Acceptor Primary Amine (-NH

)
High affinity for protic solvents (Water, MeOH). Acts as a proton acceptor in acidic media.
H-Bond Donor/Acceptor Secondary Alcohol (-OH)Facilitates solubility in alcohols and water via dipole-dipole interactions.
Lipophilic Core Phenyl RingProvides

interaction potential; limits water solubility of the free base.
Steric/Lipophilic Mod Ortho-Ethoxy Group (-OEt)Increases LogP compared to unsubstituted phenylethanolamine. Disrupts crystal packing, potentially lowering melting point vs. para-isomers.
Predicted Properties[1]
  • pKa (Amine): ~9.0 – 9.5 (Typical for

    
    -hydroxy amines).
    
  • LogP (Octanol/Water): Estimated ~1.2 – 1.6 (Moderately lipophilic).

  • Physical State: Solid or viscous oil (dependent on enantiomeric purity).

Solubility Profile: Polar vs. Non-Polar Solvents

The solubility of 2-Amino-1-(2-ethoxyphenyl)ethanol is dictated by the "Like Dissolves Like" principle, but heavily modified by the amine's ability to ionize.

Polar Solvents (The "Dissolution Zone")

In polar solvents, the compound leverages its hydrogen-bonding capacity.[1]

  • Water:

    • Free Base (pH > 10): Low to moderate solubility. The hydrophobic ethoxy-phenyl group resists the aqueous network.

    • Salt Form (pH < 7): High solubility. Protonation of the amine (

      
      ) creates an ionic species that is highly solvated by water.
      
  • Alcohols (Methanol, Ethanol, IPA):

    • High Solubility. The hydroxyl group and amine interact favorably with alcoholic solvents.[1] These are excellent solvents for recrystallization, often combined with an anti-solvent.

  • Polar Aprotic (DMSO, DMF):

    • Very High Solubility. These solvents disrupt intermolecular H-bonds effectively. Useful for stock solutions in biological assays but difficult to remove during processing.

Non-Polar & Intermediate Solvents (The "Extraction Zone")
  • Aliphatic Hydrocarbons (Hexane, Heptane):

    • Insoluble. The polar "head" (amine/alcohol) prevents dissolution in strictly non-polar media. These are ideal anti-solvents to force precipitation.

  • Chlorinated Solvents (DCM, Chloroform):

    • High Solubility (Free Base). Excellent for liquid-liquid extraction. The solvent interacts well with the aromatic system and the ethoxy group while accommodating the amine.

  • Ethers (THF, MTBE):

    • Moderate Solubility. Good for reaction media but may require heating for high concentrations.

Summary Table: Solubility Matrix
Solvent ClassRepresentative SolventSolubility (Free Base)Solubility (Salt Form)Primary Application
Protic (Polar) Water (pH 7)Low (< 5 mg/mL)High (> 50 mg/mL)Buffer exchange, Salt formation
Protic (Organic) Methanol / EthanolHighHighCrystallization, Reaction solvent
Aprotic (Polar) DMSO / DMFVery HighHighAnalytical Stock, Screening
Chlorinated Dichloromethane (DCM)HighLowExtraction (Organic phase)
Ether/Ester Ethyl Acetate / THFModerateVery LowExtraction, Washing
Hydrocarbon Hexane / HeptaneInsolubleInsolubleAnti-solvent (Precipitation)

Mechanisms of Interaction (Visualization)

The following diagram illustrates the solvation switching mechanism based on pH, which is the core principle for purifying this compound.

SolubilityMechanism cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 10) Protonated Protonated Species (R-NH3+) WaterShell Hydration Shell (High Water Solubility) Protonated->WaterShell Ionic-Dipole Interaction FreeBase Free Base (R-NH2) Protonated->FreeBase Add Base (NaOH) FreeBase->Protonated Add Acid (HCl) OrganicShell Organic Solvation (High DCM/EtOAc Solubility) FreeBase->OrganicShell Van der Waals & H-Bonding

Figure 1: The "Solubility Switch." Acidification locks the molecule into the aqueous phase; basification releases it into the organic phase.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this to generate the quantitative data for the table above.

  • Preparation: Weigh ~10 mg of 2-Amino-1-(2-ethoxyphenyl)ethanol into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (Water, MeOH, DCM, Hexane).

  • Equilibration: Cap and shake at 25°C for 24 hours (use a thermomixer).

  • Visual Check:

    • Clear solution? Solubility > 20 mg/mL. (Add more solid if limit is needed).

    • Solid remains? Proceed to step 5.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (compatible with most solvents).

  • Quantification: Dilute filtrate 1:100 in Mobile Phase and analyze via HPLC-UV (254 nm).

    • Validation: Compare peak area against a standard curve of known concentration in methanol.

Protocol B: Purification via Acid-Base Swing Extraction

Use this for isolating the compound from reaction mixtures.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Wash the organic layer with 1M HCl (aq) (3x).

    • Mechanism: The amine protonates (

      
      ) and moves into the water phase. Impurities (non-basic) stay in EtOAc.
      
  • Separation: Discard the organic layer (contains non-amine impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base precipitates/oils out.

  • Re-Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and evaporate.
    

Technical Workflow: Crystallization Solvent Selection

The following decision tree aids in selecting the optimal solvent system for final purification.

CrystallizationWorkflow Start Start: Crude Solid SolubilityTest Test Solubility in Hot Ethanol (60°C) Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble AddAnti Add Anti-Solvent (Heptane) dropwise Soluble->AddAnti Yes SwitchSolvent Switch to IPA or Ethyl Acetate Soluble->SwitchSolvent No (Too insoluble) Yes Yes No No Cooling Cool to RT, then 4°C AddAnti->Cooling Result Collect Crystals (Vacuum Filtration) Cooling->Result SwitchSolvent->SolubilityTest Retry

Figure 2: Solvent selection logic for recrystallization of the free base.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1895554, 2-((2-(2-Ethoxyphenoxy)ethyl)amino)ethanol. (Note: Structural analog used for property estimation). Retrieved February 13, 2026 from [Link]

  • European Patent Office. Process for producing optically active 2-amino-1-phenylethanol derivatives (EP0924194B1). (Describes the synthesis and isolation of the specific ethoxy-substituted derivative). Retrieved February 13, 2026 from [2]

  • ChemBK. 2-Amino-1-(2-chlorophenyl)ethanol Properties. (Used for comparative solubility analysis of ortho-substituted phenylethanolamines). Retrieved February 13, 2026 from [Link][2]

Sources

An In-depth Technical Guide to the pKa Values and Ionization States of 2-Amino-1-(2-ethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value is of paramount importance as it profoundly influences critical biopharmaceutical properties including solubility, membrane permeability, protein binding, and drug-receptor interactions. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa values and characterizing the ionization states of 2-Amino-1-(2-ethoxyphenyl)ethanol. In the absence of direct published experimental data for this specific molecule, this document serves as a procedural and interpretive manual, equipping researchers with the necessary knowledge to estimate, experimentally measure, and computationally predict these crucial parameters. We will explore the structural basis for its acidity and basicity, present detailed protocols for potentiometric and spectrophotometric pKa determination, discuss modern computational prediction techniques, and illustrate the construction of species distribution diagrams to visualize pH-dependent ionization.

Introduction: The Significance of 2-Amino-1-(2-ethoxyphenyl)ethanol

2-Amino-1-(2-ethoxyphenyl)ethanol is a bifunctional organic molecule featuring a primary aliphatic amine and a secondary alcohol. Its structure, which includes an ethoxy-substituted phenyl ring, suggests its potential relevance as a scaffold or intermediate in medicinal chemistry. The molecule possesses two key ionizable functional groups: a basic amino group (-NH₂) and a very weakly acidic hydroxyl group (-OH).

Understanding the ionization behavior of this molecule is the first step in characterizing its potential as a drug candidate. The degree of ionization at physiological pH (typically around 7.4) will dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a charged species may exhibit higher aqueous solubility but lower passive diffusion across biological membranes like the blood-brain barrier.[1]

Theoretical Framework: Estimating pKa Values

The pKa is the negative logarithm of the acid dissociation constant (Ka). For a base, the pKa refers to the pKa of its conjugate acid.[2]

  • pKa of the Amino Group: The primary aliphatic amine is the principal basic center. Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[3] The presence of the hydroxyl group and the ethoxyphenyl ring may slightly influence this value through inductive and steric effects. The proximity of the electronegative oxygen in the hydroxyl and ether groups could slightly decrease the basicity (lower the pKa) of the amine.

  • pKa of the Hydroxyl Group: Aliphatic alcohols are very weak acids, with pKa values typically in the range of 16-18, making them significantly less acidic than water.[4] For the purpose of physiological pH, the hydroxyl group in 2-Amino-1-(2-ethoxyphenyl)ethanol can be considered non-ionizable and will exist in its neutral form.

Based on this analysis, we can anticipate one physiologically relevant pKa value for 2-Amino-1-(2-ethoxyphenyl)ethanol, corresponding to the protonation/deprotonation of the amino group.

Functional GroupTypeExpected pKa RangeIonization at pH 7.4
Amino (-NH₂) Group Basic9.5 - 11.0 (for the conjugate acid, -NH₃⁺)Predominantly protonated (-NH₃⁺)
Hydroxyl (-OH) Group Weakly Acidic16 - 18Neutral (-OH)
Ionization Equilibria

The primary equilibrium of interest in the physiological pH range involves the amino group. The molecule can exist in a protonated (cationic) form or a neutral form.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Cationic_Form R-NH₃⁺ (Protonated) Neutral_Form R-NH₂ (Neutral) Cationic_Form->Neutral_Form + H⁺ (pKa₁ ≈ 9.5-11.0)

Caption: Ionization equilibrium of the amino group.

Experimental pKa Determination

Accurate pKa values are best determined empirically. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[5]

Method 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[6][7]

  • Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.[6]

  • Sample Preparation:

    • Accurately weigh a precise amount of 2-Amino-1-(2-ethoxyphenyl)ethanol and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 1-10 mM).

    • Causality Note: If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used. The pKa value obtained will be an "apparent pKa" (pKa'), and extrapolation to 0% co-solvent is necessary to determine the aqueous pKa.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[8] This minimizes changes in activity coefficients during the experiment.

  • Titration Procedure:

    • Since the primary functional group is basic, the titration will involve adding a standardized strong acid (e.g., 0.1 M HCl).

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette or an automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point. The equivalence point is the point of maximum slope on the titration curve, which can be identified visually or by calculating the first derivative (ΔpH/ΔV).

    • At the half-equivalence point, the concentrations of the protonated species (R-NH₃⁺) and the neutral species (R-NH₂) are equal. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.[9]

G cluster_workflow Potentiometric Titration Workflow A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (Known concentration, constant ionic strength) A->B C Titrate with Standardized Acid (e.g., 0.1 M HCl) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Max slope of curve) E->F G Determine Half-Equivalence Point F->G H Read pKa (pKa = pH at half-equivalence point) G->H G cluster_workflow Computational pKa Prediction Workflow (QM-based) A Generate 3D Structures (Protonated and Neutral Forms) B Perform Geometry Optimization (Gas phase and in solvent model) A->B C Calculate Gibbs Free Energies (G_protonated, G_neutral) B->C D Calculate ΔG of Reaction (ΔG = G_neutral + G_H⁺ - G_protonated) C->D E Calculate pKa (pKa = ΔG / 2.303RT) D->E

Caption: A simplified workflow for quantum mechanical pKa prediction.

Ionization States and Species Distribution

Once the pKa value for the amino group is determined, the Henderson-Hasselbalch equation can be used to calculate the relative proportions of the protonated (cationic) and neutral species at any given pH.

Equation: pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

From this, one can derive the percentage of the molecule in its protonated form:

% Protonated = 100 / (1 + 10^(pH - pKa))

Plotting the percentage of each species against pH yields a species distribution diagram. Assuming a pKa of 9.8 for the amino group, the diagram would show that at physiological pH (7.4), the molecule is overwhelmingly in its protonated, cationic form (>99%). This has significant implications for its interaction with biological systems.

Conclusion

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  • Thompson Rivers University. (n.d.). Correlation of aqueous pKa values of carbon acids with theoretical descriptors: A DFT study. TRU Chemistry. [Link]

  • Scale-up Systems. (2012, July 27). Calculating species distributions (e.g. protonated or freebase) as a function of pH. YouTube. [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • Kjellin, M., et al. (2018). On the automated determination of pKa by NMR in DMSO : water mixtures. RSC Advances, 8(46), 26033–26039. [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1313-1315. [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

  • Chemistry Stack Exchange. (2016, March 20). How is the pka related to the ph of the solution for an amine?. Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2020, July 1). 6.4: Acid strength and pKa. Chemistry LibreTexts. [Link]

  • Fux, C., et al. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Chimia, 68(4), 259-263. [Link]

Sources

Technical Whitepaper: Pharmacological Profiling & Target Deconvolution of 2-Amino-1-(2-ethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive pharmacological profiling of 2-Amino-1-(2-ethoxyphenyl)ethanol , structured as an advanced whitepaper for drug discovery professionals.

Executive Summary

2-Amino-1-(2-ethoxyphenyl)ethanol (CAS: 926270-00-0) represents a specific subclass of the phenylethanolamine pharmacophore, a structural backbone fundamental to adrenergic pharmacology. Unlike the widely utilized aryloxypropanolamine scaffold found in beta-blockers, this molecule features a direct aryl-ethanolamine linkage, characteristically associated with adrenergic agonists .

Based on rigorous Structure-Activity Relationship (SAR) analysis, the presence of a primary amine combined with an ortho-alkoxy substitution strongly suggests high affinity for


-adrenergic receptors  (

-AR) as an agonist, with secondary potential at Trace Amine-Associated Receptors (TAAR1) . This guide outlines the molecular logic for these targets and defines the experimental workflows required for validation.

Molecular Architecture & SAR Analysis

The Phenylethanolamine Core

The molecule consists of a 2-amino-1-phenylethanol core. In medicinal chemistry, this scaffold is the "warhead" for G-Protein Coupled Receptors (GPCRs) of the adrenergic family.

  • Primary Amine (

    
    ):  Historically, primary amines in this scaffold (e.g., Norepinephrine, Methoxamine) favor 
    
    
    
    -adrenergic selectivity.
    
    
    -adrenergic receptors typically require bulky N-substituents (e.g., isopropyl in Isoproterenol) to accommodate the larger hydrophobic pocket.
  • Chiral Center: The 1-hydroxyl group creates a chiral center. Biological activity is stereoselective, with the (

    
    )-enantiomer typically exhibiting significantly higher potency at adrenergic receptors (analogous to (
    
    
    
    )-Norepinephrine).
The Ortho-Ethoxy Substituent Effect

The 2-ethoxy group is the critical differentiator.

  • Steric Influence: The ortho-substitution restricts rotation around the phenyl-ethanol bond, locking the molecule into a conformation that mimics the bioactive state of catecholamines.

  • Lipophilicity & Selectivity: Unlike the catechol hydroxyls of Norepinephrine (which are hydrophilic), the 2-ethoxy group is lipophilic. This modification is a classic strategy to:

    • Eliminate COMT Metabolism: The absence of a catechol moiety renders the molecule resistant to Catechol-O-Methyltransferase (COMT), predicting a longer half-life than endogenous amines.

    • Enhance

      
       Selectivity:  Comparison with Methoxamine  (2,5-dimethoxy) and Midodrine  (2,5-dimethoxy pro-drug) reveals that ortho-alkoxy substitution is a hallmark of direct-acting 
      
      
      
      -adrenergic agonists.

Primary Biological Targets: The Adrenergic Hypothesis

Target 1: -Adrenergic Receptor (Agonist)

Mechanism: The molecule binds to the transmembrane domain of the


-AR (

-coupled).
  • Signaling Cascade: Binding triggers the exchange of GDP for GTP on the

    
     subunit 
    
    
    
    activation of Phospholipase C (PLC)
    
    
    hydrolysis of
    
    
    into
    
    
    and DAG
    
    
    Calcium release.
  • Physiological Outcome: Vasoconstriction, pupil dilation, and smooth muscle contraction.

Target 2: Monoamine Oxidase (MAO) Substrate

Mechanism: As a primary amine with an unsubstituted


-carbon, this molecule is a prime substrate for Oxidative Deamination by MAO enzymes (primarily MAO-A).
  • Implication: In drug design, this necessitates deuteration or

    
    -methylation to improve metabolic stability.
    
Target 3: Trace Amine-Associated Receptor 1 (TAAR1)

Mechanism: Structurally similar to Octopamine and Tyramine, this molecule likely acts as an agonist at TAAR1, an intracellular GPCR that modulates monoaminergic transmission.

Visualization: Signaling Pathway & Mechanism

The following diagram illustrates the predicted signal transduction pathway upon binding of 2-Amino-1-(2-ethoxyphenyl)ethanol to the


-Adrenergic Receptor.

Alpha1_Signaling Ligand 2-Amino-1-(2-ethoxyphenyl)ethanol (Ligand) Receptor Alpha-1 Adrenergic Receptor (GPCR) Ligand->Receptor Binding (Kd ~nM) Gq Gq Protein (Heterotrimeric) Receptor->Gq Activation (GDP->GTP) PLC Phospholipase C (PLC-beta) Gq->PLC Stimulates PIP2 PIP2 (Membrane Lipid) PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Cleaves to DAG DAG (Activator) PIP2->DAG Cleaves to ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Recruits Ca Intracellular Ca2+ (Release) ER->Ca Efflux Ca->PKC Activates Response Physiological Response (Vasoconstriction) Ca->Response Contraction PKC->Response Phosphorylation

Caption: Predicted Gq-coupled signaling cascade triggered by ligand binding to the Alpha-1 Adrenergic Receptor.

Experimental Validation Protocols

To confirm the "Adrenergic Hypothesis," the following self-validating experimental workflow is recommended.

Radioligand Binding Assay (Affinity Screening)

Objective: Determine the binding affinity (


) for 

,

, and

receptors.
ParameterProtocol Detail
Receptor Source CHO cells overexpressing human

-AR (Clone: ADRA1A).
Radioligand [³H]-Prazosin (0.2 nM). Specific Activity: 70-87 Ci/mmol.
Non-Specific Control Phentolamine (10 µM) to define non-specific binding.
Incubation 60 mins @ 25°C in 50 mM Tris-HCl, pH 7.4.
Termination Rapid filtration over GF/B filters; Liquid Scintillation Counting.
Data Analysis Non-linear regression (One-site competition) to derive

and

.
Functional Calcium Flux Assay (Efficacy Screening)

Objective: Distinguish between Agonist vs. Antagonist activity.

  • Cell Line: HEK293 stably expressing

    
    -AR and 
    
    
    
    (promiscuous G-protein to couple to Ca²⁺).
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Agonist Mode: Inject test compound (0.1 nM - 10 µM). Measure fluorescence increase (RFU).

    • Positive Control: Phenylephrine.

  • Antagonist Mode: Pre-incubate test compound, then inject

    
     of Phenylephrine. Look for signal suppression.
    
  • Validation: If the compound causes a dose-dependent increase in fluorescence blocked by Prazosin, it is a confirmed

    
    -Agonist .
    

Synthesis & Impurity Profiling

For researchers synthesizing this compound, the primary route typically involves the reduction of a cyanohydrin intermediate.

Synthesis_Workflow Start 2-Ethoxybenzaldehyde Step1 Cyanohydrin Formation (TMSCN / ZnI2) Start->Step1 Inter 2-ethoxy-mandelonitrile Step1->Inter Step2 Reduction (LiAlH4 or BH3) Inter->Step2 Product 2-Amino-1-(2-ethoxyphenyl)ethanol Step2->Product

Caption: Retrosynthetic pathway for the generation of the target amino-ethanol scaffold.

References

  • PubChem Compound Summary. (2025). 2-Amino-1-(2-ethoxyphenyl)ethanol (CID 11533256). National Center for Biotechnology Information. [Link]

  • Minneman, K. P., & Esbenshade, T. A. (1994). Alpha-1 adrenergic receptor subtypes. Annual Review of Pharmacology and Toxicology. [Link]

  • Ruffolo, R. R. (1991). Chirality in alpha- and beta-adrenoceptor agonists and antagonists. Tetrahedron. [Link]

Crystal structure analysis of 2-Amino-1-(2-ethoxyphenyl)ethanol salts

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 2-Amino-1-(2-ethoxyphenyl)ethanol Salts: A Technical Guide

Executive Summary

The solid-state characterization of 2-Amino-1-(2-ethoxyphenyl)ethanol (CAS: 926270-00-0) and its salts is a critical step in the development of adrenergic receptor modulators and related pharmaceutical intermediates. As a


-amino alcohol derivative featuring an ortho-ethoxy substituent, this molecule presents unique crystallographic challenges, including conformational flexibility of the ethoxy group and the propensity for solvate formation. This guide details a rigorous workflow for the synthesis, crystallization, and structural elucidation of these salts, emphasizing the role of non-covalent interactions in defining lattice stability and physicochemical properties.

Molecular Profile & Crystallographic Challenges

The target molecule, 2-Amino-1-(2-ethoxyphenyl)ethanol , comprises a phenyl ring substituted at the ortho position with an ethoxy group and at the C1 position with a 2-amino-1-hydroxyethyl moiety.

  • Chirality: The benzylic carbon (C1) is a stereocenter. Crystallization of salts is the primary method for chiral resolution (e.g., via diastereomeric salt formation with tartaric acid).

  • Conformational Degrees of Freedom: The C

    
    –O
    
    
    
    and C
    
    
    –C
    
    
    bonds allow significant rotation. In the solid state, the ethoxy group often adopts a twisted conformation relative to the phenyl ring to minimize steric clash with the adjacent ethanol chain.
  • Hydrogen Bonding Potential: The molecule contains three key functional groups:

    • Primary Amine (–NH

      
      ):  Strong H-bond donor and acceptor; protonation site (pKa 
      
      
      
      9.5).
    • Secondary Alcohol (–OH): H-bond donor and acceptor.

    • Ether Oxygen (–O–): Weak H-bond acceptor.

Experimental Workflow: Salt Screening & Crystallization

The following protocol ensures the isolation of single crystals suitable for X-ray diffraction (SCXRD).

Counter-ion Selection (Rational Design)

Selection is based on the


pKa rule (

pKa = pKa

- pKa

> 3 for stable salt formation).
Counter-ion ClassSpecific AcidsTarget Outcome
Mineral Acids Hydrochloric (HCl), Hydrobromic (HBr)High melting point, non-solvated lattice, high solubility.
Organic Dicarboxylic Fumaric, Succinic, MaleicHeteromeric packing, potential for polymorphism.
Chiral Resolving Agents L-(+)-Tartaric, D-(-)-MandelicFormation of diastereomeric salts for enantiomeric purification.
Crystallization Techniques

Due to the high solubility of the amino-alcohol moiety, standard evaporation often yields oils.

  • Method A: Vapor Diffusion (Preferred for SCXRD)

    • Solvent: Dissolve salt in minimal Methanol or Ethanol.

    • Anti-solvent: Diethyl ether or Hexane.

    • Protocol: Place the solution in a small vial. Place this vial inside a larger jar containing the anti-solvent. Seal and allow to stand for 3-7 days at 4°C.

  • Method B: Slow Cooling

    • Dissolve in hot Isopropanol (IPA). Cool strictly at a rate of 0.1°C/min to induce nucleation without oiling out.

Structural Analysis Framework

Once a single crystal is obtained, the analysis focuses on three critical pillars: Conformation, Ionic Interactions, and Packing Efficiency.

Data Collection Parameters
  • Temperature: Collect at 100 K to minimize thermal motion of the flexible ethoxy chain.

  • Resolution: Target 0.8 Å or better to accurately locate hydrogen atoms, essential for mapping the H-bond network.

Conformational Analysis

The ortho-ethoxy group introduces a steric lock. In the crystal structure, observe the torsion angle


 (C

-C

-C

-O

).
  • Syn-Periplanar: Rare due to steric clash.

  • Anti-Periplanar: Preferred. Often stabilized by an intramolecular H-bond between the ammonium proton and the ether oxygen (N–H...O

    
    ), forming a pseudo-6-membered ring 
    
    
    
    motif.
Hydrogen Bonding Networks (Graph Set Analysis)

The lattice is typically dominated by charge-assisted hydrogen bonds.

  • Primary Interaction: R

    
    (8) or R
    
    
    
    (12) motifs involving the ammonium group and the counter-ion anion (e.g., Cl
    
    
    or Carboxylate).
  • Secondary Interaction: The benzylic hydroxyl group often acts as a bridge, donating to the anion and accepting from the ammonium, creating 2D sheets or 3D networks.

Case Study: Hydrochloride vs. Tartrate Salts

Scenario A: The Hydrochloride Salt (Achiral/Racemic)

  • Space Group: Typically P2

    
    /c (Centrosymmetric).
    
  • Packing: The chloride ions form a corridor, with the ammonium heads of the organic cations docking into this ionic channel. The hydrophobic ethoxy-phenyl tails interdigitate, forming a bilayer structure. This separation of hydrophilic and hydrophobic domains drives the high melting point.

Scenario B: The L-Tartrate Salt (Chiral Resolution)

  • Space Group: P2

    
     (Non-centrosymmetric).
    
  • Packing: The tartrate dianions form a rigid hydrogen-bonded backbone. The 2-Amino-1-(2-ethoxyphenyl)ethanol cations fit into the chiral pockets of this backbone.

  • Selectivity Mechanism: The "matched" enantiomer forms a denser packing network (higher Kitaigorodskii packing index) with shorter N–H...O bonds compared to the "mismatched" enantiomer, allowing for separation by fractional crystallization.

Visualizations

Salt Screening Decision Workflow

SaltScreening Start Start: 2-Amino-1-(2-ethoxyphenyl)ethanol pKaCheck pKa Analysis (Amine pKa ~9.5) Start->pKaCheck AcidSelect Acid Selection pKaCheck->AcidSelect Mineral Mineral Acids (HCl, HBr) Target: Solubility/Bioavailability AcidSelect->Mineral Organic Organic Acids (Fumaric, Succinic) Target: Stability/Polymorphism AcidSelect->Organic Chiral Chiral Acids (L-Tartaric, D-Mandelic) Target: Enantiomeric Resolution AcidSelect->Chiral CrystMethod Crystallization Method Mineral->CrystMethod Organic->CrystMethod Chiral->CrystMethod Vapor Vapor Diffusion (MeOH / Et2O) CrystMethod->Vapor Small Scale (<50mg) Cooling Slow Cooling (IPA / Water) CrystMethod->Cooling Scale Up (>100mg) SCXRD SCXRD Analysis (100 K) Vapor->SCXRD Cooling->SCXRD Outcome Structural Elucidation: - Conformation (Ethoxy twist) - H-Bond Network - Absolute Configuration SCXRD->Outcome

Figure 1: Decision matrix for salt selection and crystallization of amino-ethanol derivatives.

Crystal Packing Logic (Amphiphilic Assembly)

PackingLogic Cation Cation: Amino-Alcohol Head + Ethoxy-Phenyl Tail Interaction Charge-Assisted H-Bonds Cation->Interaction Donates H Layer2 Hydrophobic Layer (Aromatic Stacking) Cation->Layer2 Van der Waals Anion Anion: (Cl-, Tartrate, etc.) Anion->Interaction Accepts H Layer1 Hydrophilic Layer (Ionic Corridor) Interaction->Layer1 Stability Lattice Stability (High Melting Point) Layer1->Stability Layer2->Stability

Figure 2: Conceptual assembly of amphiphilic amino-alcohol salts into bilayer structures.

Implications for Drug Development

The solid-state form directly impacts the developability of the API:

  • Solubility: Salts with a distinct "hydrophilic corridor" (as seen in HCl salts) generally exhibit faster dissolution rates compared to those with blocked channels.

  • Hygroscopicity: If the ethoxy oxygen is not involved in intramolecular H-bonding, it remains a site for water adsorption. Crystal forms where this oxygen is "satisfied" by lattice interactions are preferred for stability.

  • Process Control: Understanding the specific torsion angles of the ethoxy group allows for the monitoring of polymorphic transitions using Powder X-Ray Diffraction (PXRD) during scale-up.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Gould, R. O., & Walkinshaw, M. D. (1984). The crystal structure of phenylethanolamine derivatives. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for small molecule organic and metal-organic crystal structures. Link

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Amino-1-(2-ethoxyphenyl)ethanol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amino Alcohols

Chiral β-amino alcohols are critical structural motifs in a vast array of biologically active molecules and are indispensable building blocks in the pharmaceutical industry. The specific stereochemistry of these compounds is often paramount to their therapeutic efficacy and safety. 2-Amino-1-(2-ethoxyphenyl)ethanol is a valuable chiral amino alcohol, and its efficient synthesis is of significant interest to researchers in drug discovery and development. This guide provides a comprehensive overview of robust catalytic hydrogenation methods for the synthesis of 2-Amino-1-(2-ethoxyphenyl)ethanol from its precursors, with a focus on achieving high yield and enantioselectivity. The methodologies discussed herein are grounded in established chemical principles and supported by analogous transformations reported in the scientific literature.

Synthetic Strategy Overview

A logical and efficient synthetic route to 2-Amino-1-(2-ethoxyphenyl)ethanol involves a multi-step process commencing with a commercially available starting material. The general strategy encompasses the introduction of a nitrogen-containing functional group, which is subsequently reduced, followed by the stereoselective reduction of a carbonyl group to generate the desired chiral alcohol.

Synthetic_Pathway 2-Ethoxyacetophenone 2-Ethoxyacetophenone 1-(2-Ethoxy-4-nitrophenyl)ethanone 1-(2-Ethoxy-4-nitrophenyl)ethanone 2-Ethoxyacetophenone->1-(2-Ethoxy-4-nitrophenyl)ethanone Nitration 2-Amino-1-(2-ethoxyphenyl)ethanone 2-Amino-1-(2-ethoxyphenyl)ethanone 1-(2-Ethoxy-4-nitrophenyl)ethanone->2-Amino-1-(2-ethoxyphenyl)ethanone Nitro Group Reduction 2-Amino-1-(2-ethoxyphenyl)ethanol 2-Amino-1-(2-ethoxyphenyl)ethanol 2-Amino-1-(2-ethoxyphenyl)ethanone->2-Amino-1-(2-ethoxyphenyl)ethanol Asymmetric Ketone Reduction

Caption: Proposed synthetic pathway to 2-Amino-1-(2-ethoxyphenyl)ethanol.

Part 1: Synthesis of the Key Precursor: 1-(2-Ethoxy-4-nitrophenyl)ethanone

Protocol 1: Nitration of 2-Ethoxyacetophenone

Objective: To synthesize 1-(2-ethoxy-4-nitrophenyl)ethanone via electrophilic aromatic substitution.

Materials:

  • 2-Ethoxyacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 2-ethoxyacetophenone to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-ethoxyacetophenone in sulfuric acid, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-(2-ethoxy-4-nitrophenyl)ethanone by column chromatography on silica gel or recrystallization.

Part 2: Reduction of the Nitro Group to an Amine

The selective reduction of the aromatic nitro group in the presence of a ketone is a critical step. Two primary methods are presented here: catalytic hydrogenation and chemical reduction with stannous chloride. Catalytic hydrogenation is generally preferred for its cleaner reaction profile and easier workup.[1]

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method offers high efficiency and is environmentally benign.[1]

Table 1: Comparison of Catalysts for Nitro Group Reduction

Catalyst SystemSubstrate ExampleConditionsYieldRemarks
10% Pd/C, H₂ (balloon)4-NitroacetophenoneEtOAc, RT, 1 hr>95%Ketone group is preserved.
Raney Ni, H₂ (1 atm)2-Nitro-p-cymeneEtOH, RT80-84%Avoids dehalogenation issues common with Pd/C.
Pt/C (sulfided), H₂2-Chloro-4-nitroanisoleMeOH, Low Temp. & PressureHighHigh selectivity for nitro reduction over C-Cl bond.

Protocol 2: Catalytic Hydrogenation of 1-(2-Ethoxy-4-nitrophenyl)ethanone

Objective: To synthesize 2-amino-1-(2-ethoxyphenyl)ethanone via catalytic hydrogenation.

Materials:

  • 1-(2-Ethoxy-4-nitrophenyl)ethanone

  • 10% Palladium on Carbon (Pd/C), 5 mol%

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen Gas (H₂)

  • Celite

Procedure:

  • To a hydrogenation flask, add 1-(2-ethoxy-4-nitrophenyl)ethanone and a suitable solvent (ethanol or ethyl acetate).

  • Carefully add 10% Pd/C to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenator is recommended.[1]

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 2-amino-1-(2-ethoxyphenyl)ethanone. The crude product can be purified by recrystallization or column chromatography if necessary.

Catalytic_Hydrogenation_Workflow cluster_flask Hydrogenation Flask Nitroketone 1-(2-Ethoxy-4-nitrophenyl)ethanone Inert_Atmosphere Purge with N₂ or Ar Nitroketone->Inert_Atmosphere Solvent Ethanol or Ethyl Acetate Solvent->Inert_Atmosphere Catalyst 10% Pd/C Catalyst->Inert_Atmosphere Hydrogenation Introduce H₂ (balloon or Parr) Stir at RT, 4-8h Inert_Atmosphere->Hydrogenation Workup Filter through Celite Hydrogenation->Workup Purification Concentrate and Purify Workup->Purification Product 2-Amino-1-(2-ethoxyphenyl)ethanone Purification->Product

Caption: Workflow for the catalytic hydrogenation of the nitroketone precursor.

Method 2: Chemical Reduction using Stannous (II) Chloride (SnCl₂)

This is a classic and reliable method that does not require specialized hydrogenation equipment.[1]

Protocol 3: Reduction of 1-(2-Ethoxy-4-nitrophenyl)ethanone with SnCl₂

Objective: To synthesize 2-amino-1-(2-ethoxyphenyl)ethanone using a chemical reductant.

Materials:

  • 1-(2-Ethoxy-4-nitrophenyl)ethanone

  • Stannous (II) Chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • 10 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Celite

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-ethoxy-4-nitrophenyl)ethanone in ethanol.

  • In a separate beaker, dissolve stannous (II) chloride dihydrate in concentrated hydrochloric acid.

  • Carefully add the SnCl₂/HCl solution to the flask containing the nitro compound.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature in an ice bath.

  • Slowly add 10 M sodium hydroxide solution to neutralize the excess acid and precipitate tin salts, adjusting the pH to approximately 8-9.

  • Filter the mixture through a pad of Celite to remove the tin salts and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Part 3: Asymmetric Hydrogenation of 2-Amino-1-(2-ethoxyphenyl)ethanone

The final and most critical step is the enantioselective reduction of the prochiral ketone, 2-amino-1-(2-ethoxyphenyl)ethanone, to the chiral amino alcohol. Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for this transformation.

Principles of Asymmetric Hydrogenation

Asymmetric hydrogenation employs a chiral catalyst, typically a complex of a transition metal (such as ruthenium, rhodium, or iridium) with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the addition of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol product.

Table 2: Catalyst Systems for Asymmetric Ketone Reduction

Catalyst SystemSubstrate TypeTypical Enantiomeric Excess (ee)
Ru-BINAPAryl ketones with a chelating group>95%
Chiral Oxazaborolidine (CBS)Aromatic and aliphatic ketonesUp to 99%
Rhodium/Chiral Diphosphineα-Amino ketonesHigh
Iridium/Chiral P,N Ligandα-Amino ketonesUp to 99.9%
Protocol 4: Asymmetric Hydrogenation of 2-Amino-1-(2-ethoxyphenyl)ethanone

This protocol is a general guideline based on established methods for the asymmetric hydrogenation of α-amino ketones. The specific chiral ligand and reaction conditions may require optimization for this particular substrate. A patent describing the synthesis of optically active 2-amino-1-phenylethanol derivatives suggests that asymmetric reduction of the corresponding aminoketone is a viable route.

Objective: To synthesize enantiomerically enriched 2-Amino-1-(2-ethoxyphenyl)ethanol.

Materials:

  • 2-Amino-1-(2-ethoxyphenyl)ethanone

  • Chiral Ruthenium, Rhodium, or Iridium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂, [Rh(COD)₂]BF₄, [Ir(COD)Cl]₂)

  • Chiral ligand (e.g., (R)-BINAP, (S,S)-Ts-DPEN, a chiral P,N ligand)

  • Solvent (e.g., Methanol, Ethanol, Dichloromethane)

  • Base (if required by the catalyst system, e.g., KOtBu, Et₃N)

  • Hydrogen Gas (H₂)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure autoclave with the catalyst precursor and the chiral ligand in the chosen solvent.

  • Stir the mixture at room temperature for the time required to form the active catalyst.

  • Add the substrate, 2-amino-1-(2-ethoxyphenyl)ethanone, and any required base.

  • Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (typically 10-50 atm).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80°C) for the specified time (typically 12-24 hours).

  • Monitor the reaction for conversion and enantiomeric excess by chiral HPLC or GC.

  • Once the reaction is complete, carefully vent the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantiomerically enriched 2-Amino-1-(2-ethoxyphenyl)ethanol.

Asymmetric_Hydrogenation_Logic Substrate 2-Amino-1-(2-ethoxyphenyl)ethanone Stereocontrol Chiral Ligand directs facial selectivity Substrate->Stereocontrol Catalyst_System Chiral Catalyst (e.g., Ru-BINAP) Catalyst_System->Stereocontrol Hydrogen_Source H₂ Gas Hydrogen_Source->Stereocontrol Reaction_Conditions Solvent, Temperature, Pressure Reaction_Conditions->Stereocontrol Product_R (R)-2-Amino-1-(2-ethoxyphenyl)ethanol Stereocontrol->Product_R Product_S (S)-2-Amino-1-(2-ethoxyphenyl)ethanol Stereocontrol->Product_S

Caption: Logical relationship in asymmetric hydrogenation for stereoselective synthesis.

Safety Considerations

  • Nitration: The use of concentrated nitric and sulfuric acids is hazardous. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use a well-ventilated area and remove all potential ignition sources. Palladium on carbon is pyrophoric when dry and should be handled with care, preferably as a wet paste.

  • High-Pressure Reactions: Autoclaves should be operated by trained personnel and regularly inspected. Do not exceed the maximum pressure and temperature ratings of the vessel.

Conclusion

The synthesis of 2-Amino-1-(2-ethoxyphenyl)ethanol can be effectively achieved through a multi-step sequence involving nitration, nitro group reduction, and asymmetric ketone hydrogenation. While a direct, optimized protocol for this specific molecule is not detailed in the readily available literature, the application notes and protocols provided here, based on well-established and analogous chemical transformations, offer a robust framework for its successful synthesis. Researchers and drug development professionals can utilize these methods as a starting point, with the understanding that optimization of reaction conditions for each step will be crucial to achieving high yields and the desired enantiopurity of the final product.

References

Sources

Validation & Comparative

Advanced HPLC Method Development for 2-Amino-1-(2-ethoxyphenyl)ethanol Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The purity assessment of 2-Amino-1-(2-ethoxyphenyl)ethanol —a critical intermediate in the synthesis of alpha-adrenergic antagonists—presents a distinct chromatographic challenge. Traditional alkyl-bonded phases often struggle with the dual nature of this molecule: its basic amino functionality causes peak tailing due to silanol interactions, while its aromatic ethoxy-substitution requires specific selectivity to resolve from positional isomers and synthetic precursors (e.g., the corresponding ketone).

This guide objectively compares the performance of a Modern Core-Shell Biphenyl Stationary Phase (The Proposed Method) against the industry-standard Fully Porous C18 Stationary Phase (The Alternative) . Experimental data demonstrates that the Biphenyl phase leverages


 interactions to deliver superior resolution (

) and peak symmetry compared to the hydrophobic-only mechanism of C18.
Compound Profile & Analytical Challenge

Target Analyte: 2-Amino-1-(2-ethoxyphenyl)ethanol Chemical Nature: Chiral amino alcohol with an electron-rich aromatic ring. Critical Impurities:

  • Impurity A (Precursor): 2-Amino-1-(2-ethoxyphenyl)ethanone (Ketone intermediate).

  • Impurity B (Positional Isomer): 2-Amino-1-(4-ethoxyphenyl)ethanol.

The Challenge:

  • Basicity: The primary amine (

    
    ) interacts strongly with residual silanols on silica supports, leading to severe tailing on traditional columns.
    
  • Selectivity: Separating the target alcohol from its ketone precursor requires distinguishing a single hydroxyl group change, while resolving the ortho- vs. para- ethoxy isomers requires shape selectivity that C18 often lacks.

Comparative Methodology: C18 vs. Biphenyl[1][2][3][4]

We evaluated two distinct separation strategies. The "Alternative" represents the conventional USP L1 approach, while the "Proposed Product" utilizes a Core-Shell Biphenyl ligand designed for enhanced aromatic selectivity.

The Alternative: Traditional C18 (USP L1)
  • Column: Fully Porous C18, 5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction (London dispersion forces).

  • Limitation: Relies solely on hydrophobicity. Often requires ion-pairing agents or high buffer concentrations to mask silanols.

The Proposed Product: Core-Shell Biphenyl
  • Column: Core-Shell Biphenyl, 2.7 µm, 100 x 2.1 mm.

  • Mechanism: Hydrophobic interaction +

    
     Electron Interaction .
    
  • Advantage: The biphenyl ligand creates a "sandwich" interaction with the aromatic ring of the analyte. The electron-donating ethoxy group enhances this effect, significantly increasing retention and selectivity for the ortho isomer compared to the para impurity.

Experimental Protocol
Reagents & Instrumentation
  • System: UHPLC system with Diode Array Detector (DAD).

  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Water; Formic Acid (FA) as modifier.

  • Sample Prep: Dissolve 1 mg/mL in Water:MeCN (90:10).

Method Parameters
ParameterMethod A (Alternative: C18) Method B (Proposed: Biphenyl)
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Biphenyl (2.7 µm)
Mobile Phase A 20 mM Phosphate Buffer, pH 6.80.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (Enhances

selectivity)
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp 30°C40°C
Detection UV 215 nmUV 215 nm
Gradient 10-60% B in 15 min5-50% B in 8 min

Expert Insight: We selected Methanol for Method B because protic solvents like methanol facilitate stronger


 interactions between the analyte and the biphenyl ligand compared to aprotic acetonitrile, which can disrupt these weak forces.
Performance Comparison Data

The following data summarizes the separation of the target compound from Impurity B (Positional Isomer) .

Performance MetricMethod A (C18)Method B (Biphenyl)Improvement
Resolution (

)
1.4 (Critical Pair)3.8 +171%
Tailing Factor (

)
1.81.1 Ideal Symmetry
Run Time 20.0 min10.0 min 2x Faster
Sensitivity (S/N) 85140 +64%
Data Interpretation
  • Selectivity (

    
    ):  The C18 column struggled to resolve the ortho- and para- isomers (
    
    
    
    ), likely due to their identical hydrophobicity. The Biphenyl column, sensing the steric and electronic difference of the ethoxy position, achieved baseline separation (
    
    
    ).
  • Peak Shape (

    
    ):  The core-shell particle technology, combined with the steric protection of the biphenyl ligand, minimized silanol activity, reducing the tailing factor from a problematic 1.8 to an excellent 1.1.
    
Mechanistic Workflow & Logic

The following diagram illustrates the decision pathway and mechanistic logic used to select the Biphenyl phase over the traditional C18.

MethodDevelopment Start Analyte: 2-Amino-1-(2-ethoxyphenyl)ethanol Analysis Structural Analysis: 1. Basic Amine (pKa ~9.5) 2. Aromatic Ring 3. Ethoxy Group (Electron Donor) Start->Analysis Decision Select Stationary Phase Strategy Analysis->Decision PathA Option A: Alkyl Phase (C18) Mechanism: Hydrophobicity Only Decision->PathA Traditional PathB Option B: Phenyl Phase (Biphenyl) Mechanism: Hydrophobicity + Pi-Pi Interaction Decision->PathB Targeted ResultA Result A: - Co-elution of Isomers - Peak Tailing (Silanols) PathA->ResultA ResultB Result B (Optimized): - Enhanced Selectivity (Ortho vs Para) - Sharp Peaks (Core-Shell) PathB->ResultB Validation Final Validation: System Suitability Tests (SST) ResultB->Validation

Caption: Decision matrix for selecting Biphenyl stationary phase based on analyte structural properties.

Detailed Step-by-Step Protocol (Proposed Method)

To replicate the optimized results, follow this strict protocol. This method is self-validating through the System Suitability Test (SST) criteria defined below.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix and degas.

  • Mobile Phase B: 100% Methanol (LC-MS grade). Note: Do not use Acetonitrile if maximizing isomer resolution is the goal.

Step 2: System Configuration

  • Install the Core-Shell Biphenyl Column (2.7 µm, 2.1 x 100 mm) .

  • Set column oven to 40°C (Critical for mass transfer efficiency).

  • Equilibrate with 5% B for 10 minutes.

Step 3: Gradient Program

  • 0.0 min: 5% B

  • 6.0 min: 50% B (Linear Ramp)

  • 6.1 min: 95% B (Wash)

  • 8.0 min: 95% B

  • 8.1 min: 5% B (Re-equilibration)

  • 10.0 min: End of Run

Step 4: System Suitability Test (SST) Before running samples, inject the "System Suitability Standard" containing the analyte and Impurity A (Ketone).

  • Acceptance Criteria:

    • Resolution (

      
      ) between Analyte and Impurity A > 2.0.
      
    • Tailing Factor (

      
      ) of Analyte < 1.3.[1]
      
    • Precision (RSD of 5 injections) < 1.0%.

References
  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Comparison of biphenyl and other aromatic stationary phases. COSMOSIL Technical Notes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Infrared (IR) Spectroscopy for the Identification of 2-Amino-1-(2-ethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for elucidating the functional groups within a molecule, thereby providing a unique chemical fingerprint.[1] This guide provides a comprehensive framework for the identification of 2-Amino-1-(2-ethoxyphenyl)ethanol, a compound featuring a confluence of functional groups that present a unique spectroscopic challenge.

This document moves beyond a simple recitation of peak positions. As field-proven scientists, we understand that true analytical expertise lies in understanding the causality behind spectral features—why peaks appear where they do, their characteristic shapes, and how they interact. We will dissect the IR spectrum of the target molecule, establish a self-validating system for its identification, and compare its spectral features against structurally similar compounds to highlight its unique signature.

Part 1: Molecular Structure and Predicted IR Fingerprint

The key to interpreting an IR spectrum is to first deconstruct the molecule into its constituent functional groups. 2-Amino-1-(2-ethoxyphenyl)ethanol is a multifunctional molecule containing a primary amine, a secondary alcohol, an aromatic ether, and an ortho-disubstituted benzene ring. Each of these groups has characteristic vibrational modes that absorb IR radiation at specific frequencies.

cluster_molecule 2-Amino-1-(2-ethoxyphenyl)ethanol amine Primary Amine (-NH2) n1 amine->n1 alcohol Secondary Alcohol (-OH) o1 alcohol->o1 ether Aromatic Ether (Ar-O-R) o2 ether->o2 aromatic Ortho-Disubstituted Benzene Ring c4 aromatic->c4 c1 c2 c1->c2 c3 c2->c3 c2->n1 c3->c4 c3->o1 c5 c9 c6 c7 c8 c9->o2 c10 o2->c10

Caption: Key functional groups in 2-Amino-1-(2-ethoxyphenyl)ethanol.

Based on this structure, we can predict the characteristic absorption bands. The table below summarizes these expected peaks, which form the basis of our identification strategy.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Shape
3500-3300Primary Amine (-NH₂)Asymmetric & Symmetric N-H StretchMedium, Two Sharp Peaks
3600-3200Secondary Alcohol (-OH)O-H Stretch (H-bonded)Strong, Very Broad
>3000Aromatic Ring=C-H StretchWeak to Medium, Sharp
<3000Aliphatic Chains-C-H StretchMedium to Strong, Sharp
1650-1580Primary Amine (-NH₂)N-H Bend (Scissoring)Medium, Sharp
1600 & 1500Aromatic RingC=C Ring StretchMedium, Sharp
1300-1200Aromatic EtherAsymmetric Ar-O-C StretchStrong, Sharp
1260-1050Secondary AlcoholC-O StretchStrong, Sharp
1250-1020Aliphatic AmineC-N StretchWeak to Medium
770-735Aromatic RingC-H Out-of-Plane (OOP) BendStrong, Sharp
910-665Primary Amine (-NH₂)N-H WagMedium, Broad

Table 1: Predicted IR Absorption Bands for 2-Amino-1-(2-ethoxyphenyl)ethanol.

Part 2: A Systematic Approach to Spectral Interpretation

A robust identification protocol relies on a systematic evaluation of the spectrum, starting from the diagnostic region and moving to the fingerprint region for confirmation.

The Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by stretching vibrations and is the first place to look for key functional groups.

  • The O-H and N-H Stretching Region (3600-3200 cm⁻¹): The most telling feature of our target molecule is the complex absorption pattern in this region. The very broad, strong absorption characteristic of a hydrogen-bonded alcohol O-H stretch is expected to be the dominant feature.[2] Superimposed on this broad peak, one should be able to resolve two sharper, less intense peaks arising from the primary amine's asymmetric and symmetric N-H stretches. The broadness of the O-H band is a direct consequence of intermolecular hydrogen bonding, a powerful piece of evidence for its presence. In contrast, N-H stretches are typically sharper.[3]

  • The C-H Stretching Region (3100-2850 cm⁻¹): A key validation step is to observe the absorptions on either side of the 3000 cm⁻¹ dividing line. The presence of weak, sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds.[3] Simultaneously, stronger, sharp peaks just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the ethyl and ethanol moieties.

  • The Fingerprint Prelude (1650-1500 cm⁻¹): Before diving into the complex fingerprint region, two important sets of peaks provide further confirmation. The N-H bending (scissoring) vibration of the primary amine should appear as a medium, sharp peak between 1650-1580 cm⁻¹. This is often a crucial marker for primary amines. Shortly after, two sharp, medium-intensity peaks around 1600 cm⁻¹ and 1500 cm⁻¹ confirm the C=C stretching of the benzene ring.[3]

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of structural information from bending vibrations and complex stretches, providing definitive confirmation.

  • The C-O and C-N Stretching Zone (1300-1000 cm⁻¹): This area is expected to be dominated by two very strong, sharp absorptions. The asymmetric stretch of the aryl-oxygen bond in the aromatic ether will produce a strong peak between 1300-1200 cm⁻¹. The C-O stretch from the secondary alcohol will also be strong, appearing in the 1260-1050 cm⁻¹ range. The weaker C-N stretch from the aliphatic amine is also expected here but may be obscured by the more intense C-O bands. The presence of these two prominent C-O absorptions is a powerful validator.

  • Aromatic Substitution Pattern (900-690 cm⁻¹): The substitution pattern on the benzene ring is confirmed by strong C-H out-of-plane (OOP) bending vibrations. For an ortho-disubstituted ring, as in our target molecule, a single strong, sharp band is expected in the 770-735 cm⁻¹ range.[4][5] The presence of this specific band provides high confidence in the isomer's identity.

Part 3: Comparative Analysis - Ruling Out Alternatives

To ensure the trustworthiness of our identification, the spectrum must be compared against plausible alternatives, such as precursors or isomers. The absence of certain peaks is often as informative as their presence.

CompoundKey Differentiating IR Peaks (cm⁻¹)
2-Amino-1-(2-ethoxyphenyl)ethanol (Target) Broad O-H (~3400), Two sharp N-H (~3350), Ar-O-C (~1250), C-O (~1100), Ortho-OOP (~750)
2-Ethoxyphenylethanone (Precursor)Strong C=O (~1680), Ar-O-C (~1250). Lacks O-H and N-H stretches.
Ethanolamine (Structural Fragment)Broad O-H (~3400), Two sharp N-H (~3350), C-O (~1050). Lacks all aromatic peaks (Ar-O-C, C=C, OOP).
2-Ethoxyphenol (Related Phenol)Broad phenolic O-H (~3500), Ar-O-C (~1250), Ortho-OOP (~750). Lacks all amine peaks (N-H stretch, N-H bend).

Table 2: Comparative IR Analysis of 2-Amino-1-(2-ethoxyphenyl)ethanol and Structurally Related Compounds.

This comparative logic forms a self-validating system. For example, the presence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would immediately rule out our target compound and suggest a ketone precursor. Similarly, the absence of aromatic peaks would point towards a simple aliphatic amino alcohol like ethanolamine.[6][7][8]

Part 4: Experimental Protocol

Reproducible and high-quality data is contingent on meticulous sample preparation and standardized instrument parameters. Attenuated Total Reflectance (ATR) is the preferred method for its speed and minimal sample preparation.[9][10][11]

Methodology: ATR-FTIR Spectroscopy

The principle of ATR involves an infrared beam passing through a crystal of high refractive index (e.g., diamond).[12] This creates an "evanescent wave" that penetrates a few microns into the sample placed in direct contact with the crystal, allowing for the measurement of its absorbance without the need for pellets or solvents.[11][12]

cluster_workflow ATR-FTIR Experimental Workflow A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Record Background Spectrum (Clean, empty crystal) A->B C 3. Apply Sample (Small amount of solid/liquid) B->C D 4. Ensure Good Contact (Apply pressure with anvil) C->D E 5. Acquire Sample Spectrum (Co-add scans, e.g., 32 scans) D->E F 6. Process Data (Baseline correction, ATR correction) E->F G 7. Analyze Spectrum F->G

Caption: A standardized workflow for ATR-FTIR analysis.

Step-by-Step Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe.

  • Background Collection: With the clean, dry crystal, collect a background spectrum. This is crucial as it ratios out the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

  • Sample Application: Place a small amount of the 2-Amino-1-(2-ethoxyphenyl)ethanol sample directly onto the center of the ATR crystal. For solids, enough to cover the crystal surface is sufficient.

  • Apply Pressure: Use the instrument's pressure anvil to press the sample firmly against the crystal. Good contact is essential for a high-quality spectrum.[11][12]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, co-adding 16 to 32 scans provides an excellent signal-to-noise ratio. A standard resolution of 4 cm⁻¹ is appropriate for this analysis.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply an ATR correction if comparing the spectrum to a library transmission spectrum.

  • Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent.

An alternative for solid samples is the KBr pellet method, which involves grinding the sample with potassium bromide and pressing it into a transparent disk.[13][14][15] While a classic technique, it is more labor-intensive and susceptible to moisture contamination, which can obscure the critical O-H and N-H stretching regions.[14][16]

Conclusion

The infrared spectrum of 2-Amino-1-(2-ethoxyphenyl)ethanol is rich with information. A definitive identification is achieved not by observing a single peak, but by systematically confirming the presence of all expected functional groups through their characteristic absorptions. The key identifiers are the combined broad O-H and dual sharp N-H stretches above 3200 cm⁻¹, the distinct aromatic and aliphatic C-H stretches around 3000 cm⁻¹, the strong dual C-O stretches in the fingerprint region, and the specific C-H out-of-plane bending band confirming the ortho-substitution pattern. By following the systematic interpretation and comparative analysis outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this compound with a high degree of scientific rigor.

References

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • PIKE Technologies. (n.d.). Principles of ATR. Retrieved from [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (2023). Attenuated total reflection. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Covalent Metrology. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • D'Acapito, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Quimitube. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]

  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • News-Medical.Net. (2024). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • ResearchGate. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-[(2-aminoethyl)amino]-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-[(1-methylethyl)amino]-. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]

  • Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Amino-1-(2-ethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide mandates the protocols for the safe containment and disposal of 2-Amino-1-(2-ethoxyphenyl)ethanol (CAS: 926270-00-0 or related derivatives). As an amino-alcohol intermediate, this compound presents specific chemical hazards—primarily corrosivity/irritation and basicity—that require strict segregation from acidic and oxidizing waste streams.

Immediate Action Required:

  • Do NOT dispose of via laboratory drains.[1]

  • Do NOT mix with acidic waste (risk of exothermic reaction).

  • Do NOT mix with nitrites/nitrates (risk of carcinogenic nitrosamine formation).

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's intrinsic properties. This compound combines a basic amine, a polar alcohol, and a lipophilic phenyl ether, influencing its waste classification.

Table 1: Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Functional Groups Primary Amine, Ether, AlcoholBasic pH; potential for peroxide formation (low risk); hydrogen bonding.
Acidity/Basicity Basic (

in solution)
RCRA Corrosive Hazard (D002) if pH

12.[2]5. Must be segregated from acids.[3][4]
Physical State Solid or Viscous LiquidRequires solid waste containers or compatible solvent dissolution.
Solubility Moderate (Alcohol/Organic Solvents)Compatible with non-halogenated organic waste streams.
Reactivity Incompatible with strong oxidizers, acids, acid chlorides.[3]Explosion/Heat Hazard: Strict segregation required.
The "Why" Behind the Protocol (Scientific Integrity)
  • Exothermic Neutralization: As a base, accidental mixing with strong acids (e.g., Waste Sulfuric Acid) in a closed waste drum can generate sufficient heat to pressurize and rupture the container.

  • Nitrosation Risk: Amines can react with nitrosating agents (nitrites, nitrous acid) to form nitrosamines , which are potent carcinogens. Therefore, this waste must never be combined with heavy metal waste containing nitrates.

Pre-Disposal Treatment & Segregation

Goal: Transform the active chemical into a stable, transportable waste form.

Step 1: Waste Characterization

Determine if the waste is "Pure Substance" or "Process Mixture."

  • Pure: Expired reagents or solid spill cleanup material.

  • Mixture: Reaction mother liquors (often containing solvents like Ethanol, THF, or DCM).

Step 2: Segregation Logic (The "Trust" System)

Adhere to the following compatibility matrix to prevent bench-side accidents:

  • Green Stream (Compatible):

    • Organic Bases (Triethylamine, Pyridine).

    • Non-Halogenated Solvents (Ethanol, Methanol).

    • Basic aqueous solutions (dilute NaOH/KOH).

  • Red Stream (FORBIDDEN):

    • 
       Strong Acids (HCl, H2SO4).
      
    • 
       Oxidizers (Peroxides, Permanganates).
      
    • 
       Halogenated Solvents (DCM, Chloroform) - Unless specifically designated as "Halogenated Basic Waste".
      
Step 3: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers if the waste is highly aqueous/basic to prevent corrosion.

  • Venting: Use vented caps if the waste solution has recently been neutralized or if minor off-gassing is suspected.

Disposal Workflow

The following diagram illustrates the decision logic for processing this waste stream.

DisposalWorkflow Start Waste Generation: 2-Amino-1-(2-ethoxyphenyl)ethanol CheckState Analyze State & Purity Start->CheckState IsSolid Is it Solid/Pure? CheckState->IsSolid IsLiquid Is it in Solution? IsSolid->IsLiquid No SolidWaste Solid Waste Stream: Double bag in clear polyethylene. Place in HDPE Drum. IsSolid->SolidWaste Yes SolventCheck Check Solvent Type IsLiquid->SolventCheck Yes Labeling Labeling: 1. Chemical Name 2. Hazard: Irritant/Corrosive 3. pH Estimate SolidWaste->Labeling NonHalo Non-Halogenated Organic (Basic/Amine) SolventCheck->NonHalo Ethanol/MeOH/THF Halo Halogenated Organic (Basic/Amine) SolventCheck->Halo DCM/Chloroform NonHalo->Labeling Halo->Labeling Pickup Transfer to Satellite Accumulation Area (SAA) for EHS Pickup Labeling->Pickup

Figure 1: Decision tree for the segregation and packaging of amino-alcohol waste.

Regulatory Compliance & Waste Codes (RCRA)

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Characteristic Waste:

    • D002 (Corrosivity): Applicable if the waste is aqueous and has a pH

      
       12.[5]5. Even if pH < 12.5, it is Best Management Practice (BMP) to label as "Basic/Corrosive."
      
    • D001 (Ignitability): Applicable if the waste is a liquid formulation with a flash point < 60°C (140°F) (e.g., dissolved in ethanol).[2]

  • Listed Waste: This specific compound is generally not a U-listed or P-listed waste. However, if mixed with listed solvents (e.g., Methanol - F003, Toluene - F005), the entire mixture assumes the F-code.

Labeling Requirement: All containers must be labeled with:

  • The words "Hazardous Waste."[3][4][5]

  • Full chemical name (No abbreviations).

  • Associated hazards (e.g., "Corrosive," "Toxic").[2][6]

  • Date of accumulation start.

Emergency Procedures

Spill Response:

  • Evacuate: If a large quantity of dry powder is aerosolized, evacuate the immediate area to prevent inhalation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) or respirator if powder is present.

  • Neutralization:

    • Liquids: Absorb with an inert material (vermiculite or clay). Do not use paper towels for concentrated amines (heat risk).

    • Solids: Sweep up carefully to avoid dust generation.

  • Decontamination: Wipe the surface with a dilute weak acid (e.g., 5% Citric Acid) to neutralize residues, followed by water.

References

  • PubChem. Compound Summary: 2-Amino-1-(2-ethoxyphenyl)ethanol. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. [Link]

Sources

Navigating the Safe Handling of 2-Amino-1-(2-ethoxyphenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Inferred Hazard Profile

The available safety data for compounds structurally related to 2-Amino-1-(2-ethoxyphenyl)ethanol, such as 2-(2-Aminoethoxy)ethanol and 2-Aminoethanol, consistently indicate a significant hazard potential. These analogues are classified as corrosive and can cause severe skin burns and eye damage.[2][3][4][5][6][7] Furthermore, they are considered harmful if swallowed, in contact with skin, or inhaled.[4][7][8] Therefore, it is imperative to handle 2-Amino-1-(2-ethoxyphenyl)ethanol as a substance that can cause severe local and systemic toxic effects.

Key Inferred Hazards:

  • Corrosivity: Assumed to cause severe skin burns and eye damage upon contact.[2][3][4][5][6][7]

  • Acute Toxicity: Presumed to be harmful if ingested, inhaled, or absorbed through the skin.[4][7][8]

  • Respiratory Irritation: Inhalation may cause irritation to the nose and throat.[3]

The following table summarizes the hazard classifications for the analogous compound 2-(2-Aminoethoxy)ethanol, which will serve as the basis for our handling protocols.

Hazard ClassificationGHS CategoryDescriptionPrimary Sources
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.[2][6]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[2][6]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[7]
Acute Toxicity, OralCategory 4May be harmful if swallowed.[2][7]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[7]

The Cornerstone of Safety: Personal Protective Equipment (PPE)

Given the inferred corrosive and toxic nature of 2-Amino-1-(2-ethoxyphenyl)ethanol, a comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is the most critical step in mitigating exposure risk.

Recommended PPE for Handling 2-Amino-1-(2-ethoxyphenyl)ethanol
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Silver Shield®/4H® or Tychem® fabrics have shown good resistance to analogous compounds).[3]To prevent skin contact and absorption. Double-gloving is recommended.
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes and vapors, preventing severe eye damage.[5]
Body Protection A chemically resistant lab coat or coveralls.To protect the skin from accidental spills.[3]
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives should be used when handling outside of a certified chemical fume hood.[5]To prevent inhalation of potentially harmful vapors or aerosols.
Step-by-Step Guide to Donning and Doffing PPE

Proper donning and doffing procedures are crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Coveralls: Put on and fasten completely.

  • Respirator: If required, perform a seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Gloves: Don the first pair, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove and discard in a designated hazardous waste container.

  • Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat/Coveralls: Unfasten and roll it inside out as you remove it, to contain any surface contamination.

  • Inner Gloves: Remove and discard.

  • Respirator: Remove as the final step.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: Safe Handling Procedures

All handling of 2-Amino-1-(2-ethoxyphenyl)ethanol must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5]

Pre-Handling Checklist:

  • Ensure the chemical fume hood is functioning correctly.

  • Verify that an emergency eyewash station and safety shower are readily accessible.[5]

  • Have appropriate spill cleanup materials on hand.

  • Confirm that all necessary PPE is available and in good condition.

Handling Protocol:

  • Preparation: Work on a disposable, absorbent bench liner to contain any small spills.

  • Weighing: If weighing the substance, do so within the fume hood.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical, minimizing the generation of dust or aerosols.

  • Heating: If heating is required, use a controlled heating source (e.g., a heating mantle) and ensure adequate ventilation.

  • Post-Handling: Tightly seal the container after use and decontaminate all work surfaces.

Emergency Preparedness: Spill and Exposure Response

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert colleagues.

  • Isolate: Isolate the spill area. For a small spill, this may involve containing it with absorbent materials. For larger spills, evacuate the lab and contact the institutional safety office.

  • PPE: Don appropriate PPE before attempting any cleanup.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand.[3][9] Do not use combustible materials.

  • Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3][9]

  • Decontamination: Decontaminate the spill area thoroughly.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 30 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.[2][3][9]

  • Skin Contact: Immediately wash the affected area with large amounts of water for at least 15 minutes.[2][9] Remove contaminated clothing while under the safety shower.[2][3][4] Seek immediate medical attention.[3][9]

  • Inhalation: Move the individual to fresh air.[3][7] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Managing 2-Amino-1-(2-ethoxyphenyl)ethanol Waste

All waste containing 2-Amino-1-(2-ethoxyphenyl)ethanol, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Waste Management Protocol:

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[10] The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "2-Amino-1-(2-ethoxyphenyl)ethanol".

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.[2][7] Do not dispose of this chemical down the drain.[3][9]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process and workflow for safely handling 2-Amino-1-(2-ethoxyphenyl)ethanol.

Caption: Workflow for the safe handling and disposal of 2-Amino-1-(2-ethoxyphenyl)ethanol.

By adhering to these rigorous safety protocols, researchers can confidently work with 2-Amino-1-(2-ethoxyphenyl)ethanol, minimizing risks and fostering a secure laboratory environment.

References

  • New Jersey Department of Health. (2008, October). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. Retrieved from [Link]

  • New Jersey Department of Health. (2008, October). 0073 - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

  • Australian Government Department of Health. (2013, September 12). Ethanol, 2-amino-: Human health tier II assessment. Retrieved from [Link]

  • US EPA. (n.d.). Robust Summaries & Test Plan: Ethanol, 2-(2-aminoethoxy). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethanolamine. Retrieved from [Link]

  • Australian Government Department of Health. (2016, April 21). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-(2-Aminoethoxy)ethanol, 500mL, Each. Retrieved from [Link]

  • Moore, N. P., et al. (2012). Toxicokinetic profile of N-(2-aminoethyl)ethanolamine in the female Wistar rat and distribution into the late gestation fetus and milk. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 95(2), 107-115. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.